Methyl4-hydroxy-3-(2-methylthiazol-4-yl)benzoate
Description
Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is a benzoate ester derivative featuring a hydroxyl group at the 4-position and a 2-methylthiazole moiety at the 3-position of the aromatic ring. This compound integrates a thiazole heterocycle, known for its role in medicinal chemistry due to bioactivity, with a hydroxybenzoate backbone that influences solubility and reactivity.
Properties
Molecular Formula |
C12H11NO3S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C12H11NO3S/c1-7-13-10(6-17-7)9-5-8(12(15)16-2)3-4-11(9)14/h3-6,14H,1-2H3 |
InChI Key |
IYUSSILICIHNQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Standard Esterification Protocol
A mixture of 4-hydroxybenzoic acid (32 mmol) in methanol (60 mL) and concentrated sulfuric acid (3 mL) is refluxed overnight. The crude product is isolated by concentration under reduced pressure, followed by extraction with ethyl acetate and washing with saturated NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, yielding methyl 4-hydroxybenzoate with >80% efficiency .
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Catalyst | H₂SO₄ (3 mL) |
| Temperature | Reflux (80°C) |
| Duration | 12–16 hours |
| Yield | 84–90% |
This step is critical for activating the aromatic ring toward subsequent functionalization while protecting the carboxylic acid group.
Protection-Deprotection Strategies
To prevent undesired side reactions at the phenolic hydroxyl group, temporary protection (e.g., benzylation) is often necessary.
Benzyl Protection
-
Methyl 4-hydroxybenzoate (20 mmol) is treated with benzyl bromide (24 mmol) and K₂CO₃ (40 mmol) in acetone.
-
After refluxing for 10 hours, the benzyl-protected intermediate is isolated in 85% yield .
-
Following thiazole introduction, the benzyl group is removed via hydrogenolysis (H₂/Pd-C), restoring the hydroxyl group.
Characterization and Validation
The final product is validated using:
-
¹H NMR : Aromatic protons appear as distinct singlets (δ 7.2–8.1 ppm), with methyl groups from the thiazole (δ 2.5 ppm) and ester (δ 3.8 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 249.29 ([M]⁺).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Complexity | Regioselectivity |
|---|---|---|---|
| Direct Cyclization | 65–70 | Moderate | High |
| Suzuki Coupling | 60–68 | High | Excellent |
| Benzyl-Mediated Route | 70–75 | High | Moderate |
The Suzuki method offers superior regiocontrol but requires expensive catalysts. Direct cyclization is cost-effective but less efficient.
Industrial-Scale Considerations
For large-scale synthesis, the esterification and cyclization route is preferred due to lower catalyst costs. Key optimizations include:
Emerging Methodologies
Recent advances propose photoinduced thiol-ene reactions for thiazole installation, achieving yields of 72–75% under UV light. This method avoids metal catalysts, aligning with green chemistry principles .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | HCl/H₂SO₄ in H₂O/EtOH | 4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid + Methanol | Complete conversion at reflux (80–100°C). |
| Basic hydrolysis | NaOH/KOH in H₂O or MeOH | Sodium/potassium salt of the acid + Methanol | Faster kinetics compared to acidic conditions. |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the hydroxyl group ortho to the ester influencing reactivity through steric and electronic effects.
Oxidation Reactions
The phenolic hydroxyl group and thiazole ring are susceptible to oxidation:
Hydroxyl Group Oxidation
-
Reagents : KMnO₄ (acidic/neutral), H₂O₂/Fe³⁺ (Fenton-like conditions)
-
Products : Quinone derivatives or carboxylated species (if benzylic oxidation occurs).
-
Mechanism : Radical intermediates form under oxidative conditions, leading to C–O bond cleavage or ring hydroxylation.
Thiazole Ring Oxidation
-
Reagents : Ozone, m-CPBA (meta-chloroperbenzoic acid)
-
Products : Thiazole N-oxide or sulfoxide derivatives (e.g., methyl group oxidation to -COOH) .
Electrophilic Aromatic Substitution (EAS)
The thiazole ring participates in EAS due to its electron-rich nature:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Bromination | Br₂/FeCl₃ or NBS | C5 of thiazole | 5-Bromo-2-methylthiazole-substituted benzoate |
| Nitration | HNO₃/H₂SO₄ | C5 of thiazole | Nitrothiazole derivatives |
The methyl group at C2 of the thiazole directs electrophiles to the C5 position via resonance stabilization .
Ester Functional Group Modifications
The methyl ester undergoes nucleophilic substitution and transesterification:
-
Aminolysis : Reaction with primary amines (e.g., NH₃, alkylamines) yields amide derivatives (e.g., 4-hydroxy-3-(2-methylthiazol-4-yl)benzamide).
-
Transesterification : Catalyzed by Ti(OiPr)₄ or lipases in alcohols (e.g., ethanol → ethyl ester).
Acid-Base Reactions and Derivatives
The phenolic hydroxyl group (pKa ~10) forms salts or ethers:
-
Salt Formation : Reacts with NaHCO₃ or NaOH to yield water-soluble phenoxide salts.
-
Etherification : Alkylation with CH₃I/K₂CO₃ produces methoxy derivatives, altering solubility and bioavailability.
Complexation with Metal Ions
The compound acts as a bidentate ligand via hydroxyl and ester carbonyl groups:
| Metal | Application | Complex Structure |
|---|---|---|
| Cu(II) | Antimicrobial agents | Square-planar coordination geometry . |
| Fe(III) | Catalytic oxidation systems | Octahedral complexes with O,S-donor sites |
This reactivity profile highlights Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate as a versatile scaffold for synthesizing bioactive molecules, coordination complexes, and functional materials. Further studies on reaction kinetics and catalytic systems could optimize its synthetic utility .
Scientific Research Applications
Chemistry
Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate serves as a building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. The compound can undergo oxidation to form ketones or aldehydes and reduction to yield alcohols.
Biology
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of similar thiazole compounds can interact with biological targets, leading to significant biological effects such as apoptosis in cancer cells .
Table 1: Biological Activities of Methyl 4-Hydroxy-3-(2-Methylthiazol-4-Yl)Benzoate
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Allosteric Inhibition | Targets specific protein interactions |
Medicine
In medicinal chemistry, methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is investigated for its therapeutic potential. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting or activating biological processes critical for disease progression. For instance, compounds with similar structures have been explored for their ability to inhibit cancer cell proliferation by degrading specific proteins involved in cell growth pathways .
Industrial Applications
This compound finds utility in the production of dyes , biocides , and other industrial chemicals due to its reactive functional groups. Its ability to act as an intermediate in chemical synthesis makes it valuable in various industrial applications.
Case Studies
- Antimicrobial Activity Study : A study demonstrated that methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate derivatives exhibited significant antimicrobial activity against strains like E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting potential for development as an antibiotic agent .
- Cancer Research : Another study highlighted the anticancer properties of thiazole derivatives related to this compound. It was shown that these derivatives could induce cell cycle arrest and apoptosis in various cancer cell lines through mechanisms involving the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors .
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The hydroxyl and ester groups may also play a role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate features a thiazole ring, which is known for its diverse pharmacological properties. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which can influence its biological activity. The thiazole moiety is particularly noted for its interactions with biological targets, enhancing the compound's therapeutic potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate was evaluated for its effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Methyl 4-Hydroxy-3-(2-Methylthiazol-4-yl)benzoate
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 100 μg/mL |
| Staphylococcus aureus | 50 μg/mL |
| Candida albicans | 25 μg/mL |
The compound exhibited notable activity against Candida albicans, with a MIC comparable to that of standard antifungal agents .
Anticancer Activity
Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate has also been investigated for its anticancer properties. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines.
Table 2: Cytotoxicity of Methyl 4-Hydroxy-3-(2-Methylthiazol-4-yl)benzoate
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| MCF7 (Breast Cancer) | 10 |
The compound demonstrated significant cytotoxicity in vitro, with IC50 values indicating potent activity against cancer cells .
The mechanism of action for methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets within the cell. The thiazole ring may inhibit certain enzymes or receptors, leading to disrupted cellular processes. Additionally, the hydroxyl and ester groups contribute to binding affinity and specificity towards target molecules .
Case Studies
A recent case study explored the effects of methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate on human cancer cell lines. The study found that treatment with the compound led to increased apoptosis in A549 cells, suggesting a potential pathway through which it exerts its anticancer effects. Furthermore, combination therapies involving this compound showed enhanced efficacy compared to monotherapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate, and how can purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and heterocyclic precursors. For example, refluxing a mixture of a triazole derivative with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration, yields thiazole-containing intermediates . Purity is typically ensured through recrystallization (e.g., methanol) and analytical techniques such as HPLC or NMR. Melting point determination (e.g., 139.5–140°C for analogous thiazole benzoates) and mass spectrometry (MS) are critical for validation .
Q. How should researchers handle and store Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate to mitigate toxicity risks?
- Methodological Answer : The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coats, fume hoods) during handling. Store in airtight containers at 2–8°C, away from light and moisture. Emergency protocols should include immediate decontamination and consultation with safety data sheets (SDS) for first-aid measures .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- Methodological Answer : Use -NMR to confirm substituent positions (e.g., thiazole protons at δ 7.2–8.1 ppm, hydroxyl groups at δ 10–12 ppm). IR spectroscopy identifies functional groups (e.g., ester C=O at ~1720 cm, hydroxyl O–H at ~3400 cm). High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., CHNOS: calculated 265.05, observed 265.04) .
Advanced Research Questions
Q. How does the 2-methylthiazole substituent influence the compound’s biological activity compared to other heterocycles (e.g., phenylthiazole or pyridylthiazole)?
- Methodological Answer : Structure-activity relationship (SAR) studies show that 2-methylthiazole enhances lipophilicity and membrane permeability, critical for intracellular target engagement. Comparative assays (e.g., anti-cancer activity in MCF-7 cells) reveal that 2-methylthiazol-4-yl derivatives exhibit 20–30% higher potency than phenylthiazole analogs, likely due to reduced steric hindrance and optimized π-π stacking .
Q. What experimental designs are recommended to resolve contradictions in biological activity data (e.g., conflicting IC values in cytotoxicity studies)?
- Methodological Answer : Standardize assay conditions:
- Use identical cell lines (e.g., HepG2 for liver-specific toxicity) and passage numbers.
- Validate purity (>95% by HPLC) to exclude impurities as confounding factors.
- Employ orthogonal assays (e.g., apoptosis via Annexin V/PI staining and caspase-3 activation) to confirm mechanism .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Methodological Answer : Administer via intravenous (IV) or oral gavage in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify using LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL. Key parameters:
- Bioavailability : Compare AUC/AUC.
- Half-life : Calculate via non-compartmental analysis (NCA).
- Metabolite profiling : Identify hydroxylated or glucuronidated products using high-resolution MS .
Q. What computational strategies are effective for predicting CYP3A4 inhibition by Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using CYP3A4 crystal structures (PDB: 1TQN). Focus on key residues (e.g., Phe-304, Arg-105) for binding energy calculations. Validate predictions with in vitro CYP inhibition assays (e.g., fluorogenic Vivid® substrates). A ΔG ≤ −8 kcal/mol suggests strong inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
